7-nitrodibenzofuran-2-sulfonyl Chloride

説明

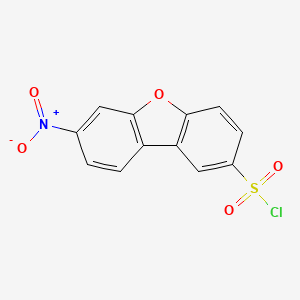

7-nitrodibenzofuran-2-sulfonyl Chloride is a chemical compound with the molecular formula C12H6ClNO5S . It has a molecular weight of 311.7 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for 7-nitrodibenzofuran-2-sulfonyl Chloride is 1S/C12H6ClNO5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H . This code provides a specific textual identifier for the compound’s molecular structure.科学的研究の応用

Selective Probes for Biological Molecules

The development of selective colorimetric probes for detecting biologically significant molecules like hydrogen sulfide is a notable application. Hydrogen sulfide is crucial for biological signaling and environmental monitoring. Research has explored the nucleophilic aromatic substitution reaction of hydrogen sulfide with electron-poor aromatic electrophiles, utilizing compounds similar to 7-nitrodibenzofuran-2-sulfonyl chloride. This strategy enables the differentiation of hydrogen sulfide from other nucleophiles, offering a promising avenue for sensitive and selective detection methods in biological and environmental contexts (Montoya et al., 2013).

Advanced Polymer Synthesis

The synthesis of novel polymers incorporating sulfonyl chloride functionalities is an area of active research. For example, novel poly(sulfone ether ester imide)s have been developed using complex syntheses that might involve intermediates or related compounds to 7-nitrodibenzofuran-2-sulfonyl chloride. These polymers are characterized by high thermal stability and diverse potential applications in materials science, showcasing the role of sulfonyl chloride derivatives in advancing polymer chemistry (Mehdipour‐Ataei, 2005).

Fluorescent Probes for Intracellular Imaging

The design of fluorescent probes for intracellular imaging, particularly targeting specific cellular components like mitochondria, is another significant application. Compounds derived from or related to 7-nitrodibenzofuran-2-sulfonyl chloride have been used to develop probes that exhibit turn-on fluorescence in the presence of specific biological targets, such as hydrogen sulfide within mitochondria. These probes are characterized by low cytotoxicity, high selectivity, and significant fluorescence enhancement, making them valuable tools for biological research and cellular imaging (Pak et al., 2016).

Synthesis of Sulfonamide Analogs

Research into the synthesis of novel sulfonamide analogs showcases the versatility of sulfonyl chlorides in medicinal chemistry. Compounds such as 7-nitrodibenzofuran-2-sulfonyl chloride may be used or serve as inspiration for synthesizing sulfonamide derivatives with potential antimicrobial activities. These studies involve complex synthetic pathways and the exploration of biological activities against a range of microbial species, highlighting the importance of sulfonyl chlorides in the development of new therapeutic agents (Aday et al., 2016).

Safety and Hazards

特性

IUPAC Name |

7-nitrodibenzofuran-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClNO5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODKZJIRRUAGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-nitrodibenzofuran-2-sulfonyl Chloride | |

CAS RN |

98045-13-7 | |

| Record name | 7-Nitrodibenzo[b,d]furan-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2820584.png)

![5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole](/img/structure/B2820586.png)

![8-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2820587.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B2820589.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide](/img/structure/B2820591.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2820596.png)

![5-(3,5-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2820602.png)